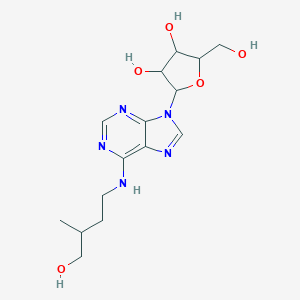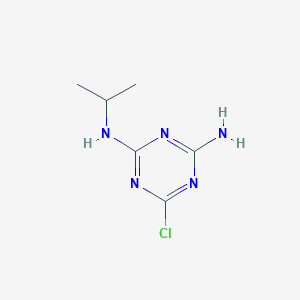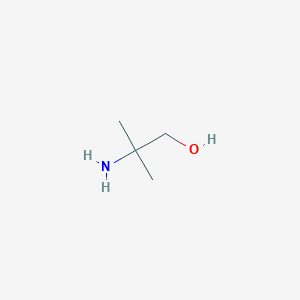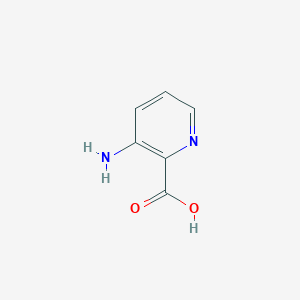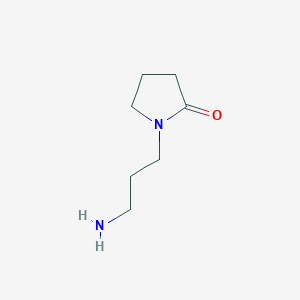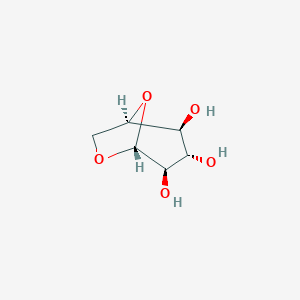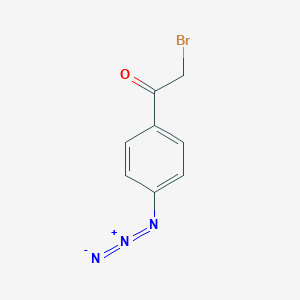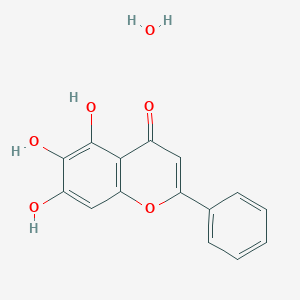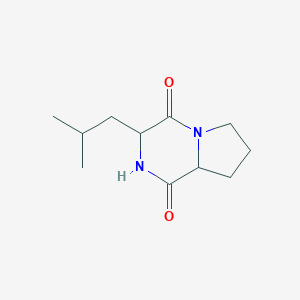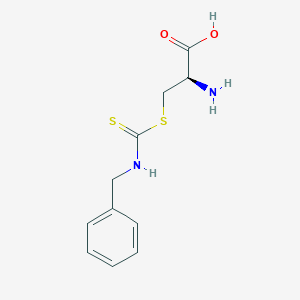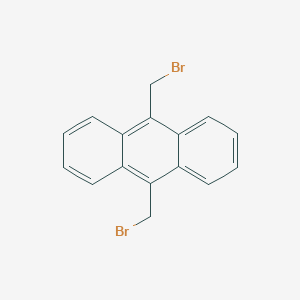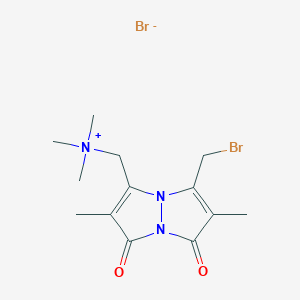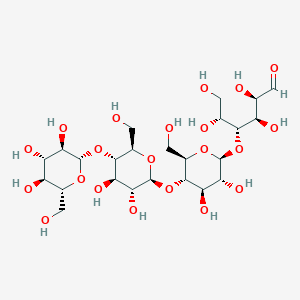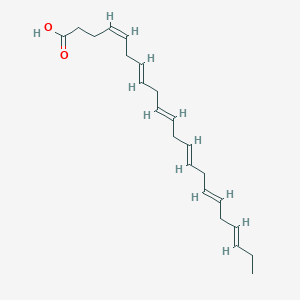
二十二碳六烯酸
描述
Synthesis Analysis
DHA synthesis involves complex biochemical pathways, including elongation and desaturation of fatty acid precursors. Human skin fibroblasts can synthesize DHA from various fatty acid intermediates, a process significantly impacted by peroxisomal biogenesis disorders, highlighting the role of peroxisomes in DHA formation (Moore et al., 1995). The existence of alternative pathways for DHA biosynthesis has been demonstrated, including both the aerobic delta4 desaturation-independent pathway and the anaerobic polyketide synthase pathway, indicating the complexity of DHA synthesis in different organisms (Qiu, 2003).
Molecular Structure Analysis
DHA is characterized by its unique molecular structure, consisting of a 22-carbon chain with six cis double bonds, with the first double bond located at the third carbon from the methyl end of the fatty acid. This structure contributes to the fluidity of cell membranes and affects the function of membrane-bound proteins and receptors.
Chemical Reactions and Properties
DHA undergoes various chemical reactions, including oxidation and enzymatic conversion to bioactive metabolites. For example, DHA can be converted to prostaglandin and leukotriene inhibitors, showcasing its role in modulating inflammatory responses and cardiovascular health (Corey et al., 1983).
科学研究应用
神经发育
DHA对大脑和神经系统的生长发育至关重要。它在神经细胞膜和髓鞘的形成中起着至关重要的作用,而这些对于大脑的正常功能和神经系统内部的交流至关重要。 研究表明,充足的DHA水平可以提高认知能力,并可能有助于预防神经退行性疾病 .
视觉健康
在视网膜中,DHA参与视紫红质的再生,而视紫红质对于弱光条件下的视力至关重要。 研究表明,补充DHA可以提高视力,并可能预防老年性黄斑变性,而老年性黄斑变性是老年人失明的主要原因 .
抗炎作用
DHA的抗炎特性已有充分的文献记载。它可以减少炎症细胞因子和类花生酸的产生,而炎症细胞因子和类花生酸与慢性炎症有关。 这使得DHA在治疗类风湿性关节炎和其他炎症性疾病方面具有益处 .
代谢紊乱
DHA在改善与肥胖相关的代谢紊乱方面显示出希望。它可以增强脂质代谢,降低胰岛素抵抗,并具有抗肥胖作用。 这些特性正在被探索以开发治疗代谢综合征和糖尿病的药物 .
癌症研究
最近的研究表明,DHA可以诱导某些癌细胞系(如人结肠腺癌)凋亡。 这表明DHA在癌症治疗中可能发挥作用,特别是在靶向驱动癌症进展的突变方面 .
作用机制
Target of Action
DHA primarily targets the nervous system and the retina . It is a major component of brain phospholipids and is predominantly found in the human brain and eyes . DHA is also known to interact with immune-checkpoint and immunomodulatory molecules in certain types of cells, such as breast cancer cells .
Mode of Action
DHA interacts with its targets by integrating into the cell membrane phospholipids . It has been shown to have a protective role in a cell culture model of apoptosis, potentially through its effects on increasing cellular phosphatidylserine . In breast cancer cells, DHA has been found to decrease the expression of immune-checkpoint and immunomodulatory molecules, and upregulate their regulatory microRNA expression .
Pharmacokinetics
The bioavailability of DHA is crucial for its efficacy. DHA in phospholipid and triglyceride forms are more readily absorbed by the body than that in ethyl ester form . Dietary lipids in meals and emulsification of DHA oil can increase the bioavailability of DHA . Furthermore, estrogens have been found to stimulate the biosynthesis of DHA, whereas testosterone stimulus induced a decrease in DHA .
Result of Action
The molecular and cellular effects of DHA’s action are diverse. DHA has been found to preserve the cellular redox status, promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation . It also plays a role in controlling cellular antioxidant enzymes . In the context of breast cancer cells, DHA has been shown to reduce neuronal damage and promote opsin expression and apical differentiation in neurons .
Action Environment
Environmental factors such as temperature can influence the action of DHA. Generally, a low temperature slows the growth of the organism but promotes the accumulation of unsaturated fatty acids . Therefore, temperature shifts have been used as a strategy to enhance DHA production .
属性
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040465 | |
| Record name | Cervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Docosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. | |
| Record name | Doconexent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
6217-54-5 | |
| Record name | Cervonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doconexent [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doconexent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cervonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCONEXENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAD9OKH9JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosahexaenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.
ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.
ANone: [, , ] Yes, docosahexaenoic acid is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.
ANone: Docosahexaenoic acid has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.
ANone: [] The stability of docosahexaenoic acid can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.
ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.
ANone: [, ] Docosahexaenoic acid exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



